(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone
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Overview
Description
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a fluorobenzyl group, a thioether linkage, an imidazole ring, and a tolyl group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol to form the fluorobenzyl thioether.
Coupling with Tolyl Group: The final step involves coupling the fluorobenzyl thioether with a tolyl ketone under basic conditions to form the desired methanone compound.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions, including the use of catalysts, high-pressure reactors, and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Benzyl Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Catalysis: Compounds with imidazole rings are often used as ligands in coordination chemistry.
Materials Science: Such compounds can be used in the synthesis of polymers and advanced materials.
Biology and Medicine
Biochemistry: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industry
Agriculture: Potential use as agrochemicals or pesticides.
Pharmaceuticals: Development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The presence of the imidazole ring suggests potential interactions with metal ions or active sites in proteins.
Comparison with Similar Compounds
Similar Compounds
(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone: Similar structure with a chlorine atom instead of fluorine.
(2-((3-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone: Similar structure with a methyl group instead of fluorine.
Uniqueness
The unique aspect of (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2OS/c1-13-5-2-3-8-16(13)17(22)21-10-9-20-18(21)23-12-14-6-4-7-15(19)11-14/h2-8,11H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPXHMYKCSOPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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